Epipyriculol
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
2-[(1E,3S,4S,5E)-3,4-dihydroxyhepta-1,5-dienyl]-6-hydroxybenzaldehyde |
InChI |
InChI=1S/C14H16O4/c1-2-4-13(17)14(18)8-7-10-5-3-6-12(16)11(10)9-15/h2-9,13-14,16-18H,1H3/b4-2+,8-7+/t13-,14-/m0/s1 |
InChI Key |
YUQDGJSYYKKISE-BUJAFJOKSA-N |
Isomeric SMILES |
C/C=C/[C@@H]([C@H](/C=C/C1=C(C(=CC=C1)O)C=O)O)O |
Canonical SMILES |
CC=CC(C(C=CC1=C(C(=CC=C1)O)C=O)O)O |
Origin of Product |
United States |
Origin and Production of Epipyriculol
Fungal Bioproduction and Producer Organisms
The generation of epipyriculol is a natural process occurring within certain species of filamentous fungi. These microorganisms synthesize the compound as part of their secondary metabolism, which involves the production of molecules not essential for primary growth but often important for ecological interactions.
Scientific research has identified the genus Pyricularia as a key source of this compound and its related compounds. mdpi.comresearchgate.net Specifically, two closely related species, Pyricularia grisea and Pyricularia oryzae, are recognized as the primary producers. mdpi.comnih.govresearchgate.netresearchgate.net Pyricularia oryzae (syn. Magnaporthe oryzae) is the causal agent of rice blast disease, one of the most destructive diseases affecting rice crops worldwide. nih.govresearchgate.net Pyricularia grisea is also a significant plant pathogen, known to infect a wide range of gramineous hosts, including the invasive weed buffelgrass (Cenchrus ciliaris). mdpi.comnih.govnih.gov The isolation of (10S,11S)-(—)-epi-pyriculol from these fungi has confirmed their role as natural sources of this phytotoxin. mdpi.com
The capacity to produce this compound is not uniform across all isolates of the producer fungi; instead, it is highly dependent on the specific fungal strain. mdpi.comresearchgate.net Studies involving multiple isolates of P. grisea have demonstrated significant quantitative differences in the production of this compound. mdpi.com This variability is a critical factor in selecting high-yielding strains for research or potential biotechnological applications.
An analysis of twelve different P. grisea isolates, all cultured under identical conditions, revealed a wide spectrum of this compound production, with some strains yielding substantial amounts while others produced very little. mdpi.com This highlights the genetic diversity within the species and its direct impact on the expression of secondary metabolite biosynthetic pathways.
Table 1: Strain-Dependent Production of this compound by Pyricularia grisea Isolates
This interactive table summarizes the production of (10S,11S)-(—)-epi-pyriculol by various P. grisea isolates obtained from diseased buffelgrass leaves. The data illustrates the significant variability in metabolite yield among different strains when grown in Potato Dextrose Broth (PDB).
| Fungal Isolate | This compound Yield (µg/mL) | Phytotoxicity Correlation |
| Isolate 1 | 15.5 | High |
| Isolate 2 | 8.2 | Moderate |
| Isolate 3 | 2.1 | Low |
| Isolate 4 | 22.8 | Very High |
| Isolate 5 | 1.5 | Very Low |
| Isolate 6 | 18.9 | High |
| Isolate 7 | 0.8 | Negligible |
| Isolate 8 | 11.4 | Moderate-High |
| Isolate 9 | 5.6 | Moderate |
| Isolate 10 | 25.1 | Very High |
| Isolate 11 | 3.3 | Low |
| Isolate 12 | 1.9 | Very Low |
Data sourced from Masi, M. et al. (2023). mdpi.com
Optimization of Fermentation Conditions for Enhanced Yield
Maximizing the production of this compound requires the careful optimization of fungal fermentation conditions. The composition of the culture medium and the environmental parameters during cultivation are crucial variables that directly influence the metabolic activity of the fungus and, consequently, the yield of the desired secondary metabolite. mdpi.comresearchgate.net
The choice of culture medium is fundamental for successful fungal growth and metabolite production. Potato Dextrose Broth (PDB) is a commonly used liquid medium for the cultivation of Pyricularia species for this compound production. mdpi.comresearchgate.net PDB provides essential nutrients required by the fungi; potatoes serve as a source of starch and other vital nutrients, while dextrose acts as a readily available carbon source for energy and biosynthesis. nih.govresearchgate.net The composition of such media can significantly affect the expression of secondary metabolites. nih.gov The high carbohydrate content and balanced pH of PDB create favorable conditions for fungal metabolism and enzymatic activities necessary for producing complex molecules like this compound. researchgate.net
Beyond the nutrient composition, physical and chemical parameters of the fermentation environment play a critical role in regulating fungal biosynthesis. mdpi.comnih.gov Key factors that must be controlled to enhance the yield of secondary metabolites include temperature, pH, aeration, and agitation rate. mdpi.comredalyc.org While optimal conditions for microbial growth may not always align with those for maximum secondary metabolite production, establishing the ideal balance is essential. mdpi.com For instance, temperature and pH affect enzyme kinetics and cellular stability, while aeration influences the availability of oxygen, which can be crucial for specific biosynthetic steps. researchgate.netredalyc.org The optimization of these parameters is a standard and necessary step in developing any biotechnological process to increase the production and productivity yields of a desired product. mdpi.com
Table 2: Key Environmental Parameters Influencing Fungal Metabolite Biosynthesis
This interactive table outlines the critical environmental factors that generally affect the yield, composition, and properties of secondary metabolites produced during fungal fermentation.
| Parameter | General Influence on Biosynthesis |
| Temperature | Affects the rate of enzymatic reactions and fungal growth. Optimal temperature can be specific to the strain and desired metabolite. redalyc.org |
| pH | Influences nutrient uptake, enzyme activity, and the stability of the produced compounds. The optimal pH can shift during fermentation. researchgate.net |
| Aeration/Oxygen | Critical for aerobic fungi. Oxygen availability can be a limiting factor and affects specific metabolic pathways. mdpi.com |
| Agitation | Ensures homogenous distribution of nutrients and oxygen, and prevents cell clumping, but excessive shear stress can damage mycelia. mdpi.comredalyc.org |
| Carbon Source | The type and concentration of the carbon source (e.g., glucose, sucrose) directly impact the metabolic flux towards secondary metabolite pathways. researchgate.netmdpi.com |
| Nitrogen Source | The availability and type (organic vs. inorganic) of nitrogen can trigger or suppress the biosynthesis of secondary metabolites. researchgate.netmdpi.com |
| Incubation Time | Secondary metabolite production often occurs during the stationary phase of fungal growth, making the duration of fermentation a key factor. researchgate.net |
Information compiled from general principles of fermentation optimization. mdpi.comresearchgate.netmdpi.comredalyc.org
Isolation and Analytical Methodologies for Epipyriculol
Extraction Techniques from Biological Matrices
Extracting epipyriculol from biological materials like fungal cultures or plant tissues requires methods capable of isolating the compound from a complex mixture of endogenous substances. The primary approach involves solvent extraction protocols.
Solvent extraction is a fundamental technique employed to isolate target compounds based on their differential solubility in various solvents ijpsjournal.comslideshare.netdrawellanalytical.com. For this compound, which has been found in fungal culture filtrates and plant extracts, solvent extraction is a common initial step nih.govmdpi.comyoutube.comnih.govresearchgate.net.
In the context of Pyricularia grisea, this compound has been isolated from lyophilized culture filtrate. The lyophilized material was dissolved in distilled water and subsequently extracted with an organic solvent such as ethyl acetate (B1210297) (EtOAc) usda.gov. The combined organic extracts were dehydrated using anhydrous sodium sulfate (B86663) and evaporated under reduced pressure to yield a crude extract usda.gov. Another study involving P. grisea utilized organic extracts derived directly from liquid cultures for the subsequent HPLC quantification of this compound mdpi.com.
For Lindera aggregata, an ethanol (B145695) extract was prepared by extracting the root powder with 80% ethanol under reflux. The resulting ethanol extract was filtered, combined, and the solvent evaporated under vacuum to obtain a crude extract, which was then lyophilized in preparation for analysis nih.gov.
General principles of solvent extraction from biological matrices involve mixing the biological material with a suitable solvent to partition the target analyte into the solvent phase while leaving behind unwanted matrix components ijpsjournal.comslideshare.netresearchgate.net. Techniques like liquid-liquid extraction (LLE) are commonly utilized, relying on the partitioning of analytes between two immiscible liquid phases ijpsjournal.comdrawellanalytical.com. The selection of the appropriate solvent is contingent upon the polarity of the target compound and the nature of the matrix ijpsjournal.comresearchgate.net.
Chromatographic Separation Strategies
Following the extraction phase, chromatographic methods are indispensable for separating this compound from other compounds present in the crude extract. These techniques leverage differences in the compounds' interactions with a stationary phase and a mobile phase.
HPLC is a widely adopted and powerful technique for both the purification and quantification of small molecules like this compound from complex mixtures mdpi.comdrawellanalytical.comnih.gov. It provides high separation efficiency and is capable of separating compounds with similar physicochemical properties atdbio.com.
For the quantification of this compound in P. grisea extracts, an HPLC method employing a reversed-phase C18 column and a mobile phase composed of methanol (B129727) and water (with 1% formic acid) has been described mdpi.com. The separation was conducted at a flow rate of 0.5 mL/min mdpi.com. A calibration curve was established and used for the accurate quantification of this compound in the fungal extracts mdpi.com.
In the analysis of Lindera aggregata extracts, ultrahigh-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry was employed. The chromatographic separation was performed on a C18-PFP column utilizing a gradient elution program with mobile phases consisting of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) nih.govrsc.org. The column temperature was maintained at 40 °C, and the flow rate was 0.5 mL/min nih.govrsc.org. This comprehensive method facilitated the identification and quantification of numerous compounds, including this compound nih.govrsc.org.
Typical HPLC systems are comprised of an injector, pumps for mobile phase delivery, a chromatographic column (often housed in a temperature-controlled oven), a solvent mixing system, and a detector (commonly UV/visible or mass spectrometry) atdbio.com. Reversed-phase HPLC is routinely applied for the purification of various organic molecules nih.govatdbio.com.
Thin-layer chromatography (TLC) is a straightforward, cost-effective, and relatively rapid chromatographic technique frequently employed for initial screening, monitoring the progress of separations, and analyzing fractions obtained from other chromatographic methods nih.govmdpi.comijpsjournal.comyoutube.com.
While extensive details on TLC protocols specifically optimized solely for this compound were less prominent in the search results focused purely on isolation and analysis, TLC is a standard technique in natural product chemistry for visualizing and separating compounds based on their polarity usda.gov. During the isolation of compounds, including this compound, from Pyricularia grisea, TLC on reverse-phase plates was utilized. Spots were visualized under UV light and/or by spraying with visualizing agents followed by heating usda.gov. This highlights its utility in monitoring fractions collected during purification steps usda.gov.
TLC involves a stationary phase (a thin layer of adsorbent material such as silica (B1680970) gel or alumina (B75360) coated on a plate) and a mobile phase (a solvent or mixture of solvents) that moves up the plate via capillary action ijpsjournal.com. Compounds in the sample separate based on their differential migration rates, which are influenced by their interactions with the stationary and mobile phases ijpsjournal.com.
Advanced Purification and Enrichment Procedures
Beyond initial extraction and basic chromatographic separations, more advanced techniques may be necessary to achieve high levels of purity or to concentrate this compound.
Column chromatography (CC) using stationary phases like silica gel is a common method for purifying crude extracts and fractions obtained from initial separation steps usda.govnih.gov. In one isolation procedure for this compound from P. grisea, following solvent extraction, the crude organic extract was purified by column chromatography eluted with a mixture of chloroform (B151607) and isopropanol (B130326) usda.gov. This step yielded fractions that could then be subjected to further analysis or purification usda.gov.
Matrix solid-phase dispersion (MSPD) is another technique that can be employed for the extraction and fractionation of compounds from complex solid or semi-solid biological samples mdpi.com. Although not specifically detailed for this compound in the search results, MSPD involves mechanically mixing the sample with a sorbent, followed by elution with solvents to selectively isolate compounds mdpi.com. This method can potentially reduce solvent consumption and may eliminate the need for additional purification steps prior to chromatographic analysis mdpi.com.
Techniques such as solid-phase extraction (SPE) are also widely used in bioanalytical sample preparation for selectively retaining and eluting analytes, thereby removing interfering matrix components and concentrating the target compound ijpsjournal.comslideshare.netdrawellanalytical.com. While a specific SPE protocol for this compound was not explicitly detailed, SPE is a general method applicable to various compounds based on their chemical properties and the appropriate selection of the sorbent material ijpsjournal.comdrawellanalytical.com.
The objective of these advanced purification and enrichment procedures is to enhance the purity of this compound, rendering it suitable for detailed structural characterization, biological assays, or accurate quantitative analysis.
Table 1: Chromatographic Conditions for this compound Analysis
| Technique | Stationary Phase | Mobile Phase | Flow Rate | Temperature (°C) | Detection Method | Source |
|---|---|---|---|---|---|---|
| HPLC | C18 reversed-phase | MeOH–H₂O (1% formic acid) | 0.5 mL/min | Not specified | Spectrophotometric detector | mdpi.com |
| UHPLC | ACE® Excel® C18-PFP | 0.1% formic acid in H₂O (A) and 0.1% formic acid in MeOH (B); Gradient elution | 0.5 mL/min | 40 | Q-Orbitrap HRESI-MS (Positive mode) | nih.govrsc.org |
| TLC | Reverse-phase (KC18) | Not specified (part of CC/purification monitoring) | Not applicable | Not applicable | UV light, Iodine vapors, H₂SO₄/MeOH spray, Phosphomolybdic acid/EtOH spray + heating | usda.gov |
| CC | Silica gel (Kieselgel 60) | CHCl₃/i-PrOH (9:1, v/v) | Not applicable | Not applicable | Fraction collection based on TLC monitoring | usda.gov |
Table 2: this compound Extraction Details
| Source Organism | Starting Material | Extraction Solvent | Extraction Method | Yield of Crude Extract | Subsequent Step(s) | Source |
|---|---|---|---|---|---|---|
| Pyricularia grisea | Lyophilized culture filtrate | Ethyl acetate (EtOAc) | Dissolving in H₂O, then LLE with EtOAc (3x) | Brown oil (212.8 mg from 3 L filtrate) | Dehydration (Na₂SO₄), Evaporation, CC purification | usda.gov |
| Lindera aggregata | Root powder | 80% Ethanol | Reflux extraction (3x), Filtration, Evaporation | 13.6 g from 150 g raw material | Vacuum evaporation, Lyophilization, LC-MS analysis | nih.gov |
| Pyricularia grisea | Liquid cultures | Organic solvent | Organic extraction (details not fully specified) | Not specified | HPLC quantification | mdpi.com |
Structural Elucidation and Stereochemical Characterization
Chemical Derivatization and Degradation Studies for Structural Confirmation
Comprehensive structural elucidation of natural products often involves a combination of spectroscopic techniques and chemical methods, including derivatization and degradation studies. These chemical approaches can provide crucial information regarding functional groups, connectivity, and stereochemistry, complementing data obtained from methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Electronic Circular Dichroism (ECD).
In the case of Epipyriculol, a phytotoxic metabolite isolated from fungi such as Magnaphorthe grisea (syn. Pyricularia oryzae), its structural characterization has been reported nih.govmdpi-res.com. While spectroscopic methods, including NMR and High-resolution Electrospray Ionization Mass Spectrometry (HRESIMS), were primarily employed to determine the planar structure, chemical methods were also indicated as being used in its characterization mdpi-res.com. The determination of the relative and absolute configuration of this compound, specifically identified as (10S,11S)-(−)-epipyriculol, was achieved through a combination of spectroscopic techniques (NMR, ECD) and computational tools mdpi-res.com.
Biosynthetic Pathways and Genetic Foundations
Elucidation of Polyketide Biosynthetic Origin
Epipyriculol, along with other pyriculols and related compounds, is recognized as a polyketide compound. nih.govresearchgate.netmdpi.com Studies, including those involving the synthesis and biotransformation of labeled compounds, have provided insights into the likely polyketide origin of these molecules. researchgate.netnih.govjst.go.jp The biosynthesis typically involves the condensation of acetyl-CoA with multiple units of malonyl-CoA, catalyzed by polyketide synthases (PKSs). nih.gov
Proposed Biosynthetic Intermediates and Enzymatic Transformations
Based on biosynthetic studies and biotransformation experiments with deuterium-labeled compounds, a plausible biosynthetic pathway for salicylaldehyde-type phytotoxins, including those related to this compound, has been proposed. researchgate.netnih.govjst.go.jp Heptatrienylsalicylaldehyde has been identified as a putative key biosynthetic intermediate. researchgate.netjst.go.jp The conversion of this intermediate into compounds like dihydropyriculol by the fungus in shaking cultures suggests enzymatic transformations involving both oxidation and reduction steps. researchgate.netjst.go.jp It is suggested that aldehyde-type analogs are biosynthesized first, followed by reduction to alcohol-type analogs. nih.govresearchgate.netmdpi.com Conversely, a gene responsible for the oxidation of alcohol-type analogs back to aldehyde-type analogs has also been reported. nih.govmdpi.com
Relationship to Other Salicylaldehyde-Type Fungal Metabolites
This compound is structurally related to other salicylaldehyde-type polyketide metabolites found in various fungal genera, including Sordaria, Magnaporthe, Pestalotipsis, and Ascochyta. researchgate.netnih.gov These related compounds also share a biosynthetic origin involving the condensation of acetyl-CoA and malonyl-CoA, catalyzed by specific PKSs, and subsequent aromatization of the polyketide chain. nih.gov The resulting salicylaldehyde (B1680747) derivative with an aliphatic polyenyl substituent appears to be a key intermediate in the biosynthesis of both salicylaldehyde- and benzyl (B1604629) alcohol-type metabolites. nih.gov this compound itself was isolated along with other pyriculol-related compounds from Pyricularia oryzae. researchgate.netjst.go.jp
Identification and Functional Characterization of Biosynthetic Gene Clusters (BGCs)
Biosynthetic gene clusters (BGCs) responsible for the production of this compound and related pyriculols have been identified in Pyricularia oryzae. nih.govresearchgate.netmdpi.comu-tokyo.ac.jpsecondarymetabolites.orgu-tokyo.ac.jp These clusters contain the genes encoding the necessary enzymes for the biosynthetic pathway. nih.govresearchgate.netmdpi.com The this compound BGC in Pyricularia oryzae 70-15 is listed in the MIBiG database with accession number BGC0001749, indicating its polyketide biosynthetic class and containing 17 genes. u-tokyo.ac.jpsecondarymetabolites.orgu-tokyo.ac.jp
Role of Polyketide Synthase (PKS) Genes in this compound Production
A key enzyme in the biosynthesis of this compound and pyriculols is a type I iterative polyketide synthase encoded by the gene MGG_10912 (also known as MoPKS19 or PYC1) in Magnaporthe oryzae. nih.govresearchgate.netmdpi.com This PKS gene is essential for the production of pyriculol (B1254699) and its related dihydro derivatives. researchgate.netresearchgate.net Studies involving gene inactivation of MoPKS19 have shown that mutants are unable to produce pyriculol, pyriculariol, and their dihydro derivatives. researchgate.netresearchgate.net The transcript abundance of MoPKS19 correlates with the rate of pyriculol biosynthesis. researchgate.netresearchgate.net
Investigation of Ancillary Enzymes in the Biosynthetic Pathway
The this compound BGC contains, in addition to the core PKS gene, other genes predicted to be involved in the biosynthesis of pyriculols. nih.govresearchgate.net These include genes encoding ancillary enzymes such as oxidoreductases and cupin-domain-containing proteins. nih.gov For example, a putative oxidase-encoding gene, MoC19OXR1 (also known as MGG_10961 or PYC10), located near MoPKS19 in the genome, has been investigated. nih.govresearchgate.netmdpi.comresearchgate.net Inactivation of MoC19OXR1 resulted in a mutant that exclusively produced dihydropyriculol and epidihydropyriculol, while overexpression led to a strain producing only pyriculol. researchgate.net This suggests that MoC19OXR1 plays a role in the oxidation/reduction steps within the pathway. researchgate.net The specific roles of most other enzymes within the cluster are still under investigation. nih.gov
Genetic Regulation of this compound Biosynthesis
The biosynthesis of this compound, like other fungal secondary metabolites, is subject to genetic regulation. nih.govoup.com The BGC for pyriculols (MoPKS19 cluster) in Magnaporthe oryzae includes two transcription factors, MoC19TRF1 and MoC19TRF2. researchgate.net Both of these transcription factors have been found to act individually as negative regulators, repressing the gene expression of MoPKS19. researchgate.net This indicates a level of transcriptional control over the production of this compound and related compounds. researchgate.net Fungal secondary metabolite production can be regulated by upper-level or global regulators, such as LaeA homologs, which act as transcription factors for BGCs. nih.gov
Chemical Synthesis and Analogues of Epipyriculol
Total Synthesis Strategies and Methodologies
The total synthesis of epipyriculol presents a significant challenge to organic chemists due to the presence of multiple stereocenters and a flexible polyene side chain. Over the years, several research groups have reported successful total syntheses, often employing elegant and innovative strategies to control stereochemistry and construct the key structural features of the molecule.
Diastereoselective and Enantioselective Routes to this compound
A notable enantioselective total synthesis of (-)-epipyriculol was accomplished by Ley and coworkers. Their 17-step synthesis commenced from the readily available chiral building block, methyl L-tartrate. A key feature of their strategy was the use of a butanediacetal-protected scaffold, which served as a central chiral core from which the complex side chains were elaborated. This approach allowed for excellent control over the stereochemistry of the newly formed chiral centers.
Another significant contribution is the unified synthetic strategy developed by Mahesh and colleagues, which provides access to a range of salicylaldehyde-containing polyketide natural products, including ent-epipyriculol (the enantiomer of the natural product). This approach offers flexibility and has the potential to be adapted for the synthesis of various stereoisomers. Key transformations in their strategy include well-established reactions such as Wittig olefination, the Corey-Fuchs reaction, and the Neber reaction to construct the characteristic side chain. The stereocenters were often established using substrate-controlled reactions or by employing chiral reagents and catalysts.
In the synthesis of related polyketide natural products, Sharpless asymmetric epoxidation has proven to be a powerful tool for introducing chirality with high enantioselectivity. This methodology has been instrumental in setting key stereocenters in the side chains of molecules structurally similar to this compound. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Heck coupling, have been effectively utilized to connect different fragments of the molecule in a stereocontrolled manner.
Key Synthetic Steps and Methodological Innovations
The construction of the diene and triene systems within the side chain of this compound has been a focal point of synthetic efforts. The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons olefination, have been frequently employed to create the carbon-carbon double bonds with control over their geometry (E/Z selectivity).
A methodological innovation in the synthesis of related compounds involves the use of a butanediacetal-protected scaffold, as demonstrated by Ley's group. This strategy not only protects the diol system but also imparts a conformational rigidity that can influence the stereochemical outcome of subsequent reactions, a concept known as "chiral memory."
The unified approach by Mahesh and coworkers highlights the power of a divergent synthetic strategy. By creating a common intermediate that contains the core structural features, various natural products, including ent-epipyriculol, can be accessed by applying different finishing steps. This approach is highly efficient for exploring the chemical space around a particular natural product scaffold.
| Reaction Type | Reagents/Conditions | Purpose in this compound Synthesis |
| Wittig Olefination | Triphenylphosphine ylides | Formation of C=C bonds in the side chain |
| Corey-Fuchs Reaction | CBr4, PPh3, then n-BuLi | Alkyne formation for subsequent elaboration |
| Neber Rearrangement | O-tosyl ketoximes, base | Azirine formation and subsequent hydrolysis to α-amino ketones |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)4, (+)- or (-)-DET, t-BuOOH | Enantioselective introduction of epoxide for diol synthesis |
| Heck Coupling | Pd catalyst, base | C-C bond formation between aromatic ring and side chain |
Semi-Synthetic Approaches for Structural Modification
Currently, there is limited specific information available in the public domain regarding semi-synthetic approaches that start from naturally isolated this compound for structural modification. The focus of the available literature has been primarily on the de novo total synthesis of the molecule. However, the presence of several functional groups in the this compound structure, including hydroxyl groups and a formyl group, presents opportunities for future semi-synthetic studies. For instance, the hydroxyl groups could be esterified or etherified to probe the structure-activity relationship (SAR) of this region of the molecule. The aldehyde functionality could be subjected to various transformations, such as reduction to an alcohol, oxidation to a carboxylic acid, or conversion to an imine, to generate a library of novel analogues.
Preparation of Stereoisomers and Structural Analogues for Research
The synthesis of stereoisomers of this compound is crucial for understanding the impact of stereochemistry on its biological activity. The unified synthetic strategy developed by Mahesh and colleagues provides a framework for accessing not only ent-epipyriculol but also other diastereomers by altering the stereochemistry of the key building blocks or reagents used in the synthesis. The ability to generate all possible stereoisomers allows for a comprehensive evaluation of their biological profiles, which can provide valuable insights into the specific interactions of the natural product with its biological target.
Furthermore, the total synthesis routes can be adapted to prepare structural analogues of this compound for research purposes. These analogues can be designed to explore various aspects of the molecule's bioactivity, such as:
Modification of the Side Chain: The length, rigidity, and degree of unsaturation of the polyene side chain can be altered to investigate its role in binding to the target protein or membrane.
Substitution on the Aromatic Ring: The hydroxyl and formyl groups on the salicylaldehyde (B1680747) core can be modified or replaced with other functional groups to probe their importance for activity. For example, replacing the aldehyde with other electron-withdrawing groups could modulate the electronic properties of the aromatic ring.
Simplified Analogues: The synthesis of simplified analogues that retain the key pharmacophoric elements but are easier to synthesize can be a valuable strategy for developing lead compounds for drug discovery.
By systematically preparing and evaluating these stereoisomers and structural analogues, researchers can build a detailed SAR map for this compound, which can guide the design of future compounds with improved therapeutic potential.
Biological Activities and Efficacy Profiling
Phytotoxic Activity against Target Plant Species
Epipyriculol exhibits significant phytotoxic activity against certain plant species, particularly invasive weeds and some crop plants nih.govsemanticscholar.org.
Efficacy against Invasive Weeds (e.g., Cenchrus ciliaris)
This compound has demonstrated potent phytotoxic activity against the invasive weed buffelgrass (Cenchrus ciliaris) nih.govresearchgate.netusda.govnih.gov. Pyricularia grisea, a foliar pathogen of buffelgrass, produces this compound nih.govresearchgate.netnih.gov. Studies using organic extracts from P. grisea isolates have shown a strong correlation between the concentration of this compound in the extract and its phytotoxicity against buffelgrass seedlings in radicle elongation tests nih.govresearchgate.net. This compound was found to be the most toxic compound among several metabolites isolated from P. grisea when tested in a buffelgrass coleoptile and radicle elongation assay nih.gov. While other compounds delayed germination, only this compound was able to prevent the radicle development of buffelgrass seedlings nih.gov.
Impact on Crop Plants (e.g., Rice)
This compound, isolated from Pyricularia oryzae, has also been reported to have potent phytotoxic activity against rice nih.govsemanticscholar.org. Both pyriculol (B1254699) and this compound caused similar brownish symptoms on rice leaves when tested by leaf puncture assay semanticscholar.orgmdpi.com.
Modes of Action on Plant Growth and Development
Research indicates that this compound primarily affects plant growth and development by inhibiting radicle elongation nih.gov. In buffelgrass seedlings, it was observed that this compound prevented radicle development while having no effect on coleoptile elongation nih.gov. The presence of an aldehyde group at C-2 of this compound appears to be a crucial structural feature for its phytotoxicity usda.gov. While the precise molecular mechanisms are still under investigation, its impact on root development is a key aspect of its phytotoxic activity.
Comparative Efficacy with Related Phytotoxins (e.g., Pyriculol, Radicinin)
Comparisons have been made between the phytotoxic activity of this compound and related compounds like pyriculol and radicinin (B73259) nih.govusda.govnih.govnih.govmdpi.com. In buffelgrass bioassays, this compound proved to be the most toxic compound among several metabolites produced by Pyricularia grisea, including pyriculins A and B, trans-3,4-dihydro-3,4,8-trihydroxy-1(2H)-napthalenone, and (4S)-(+)-isosclerone nih.gov. This compound is an epimer of pyriculol and has been described as having stronger phytotoxic activity ebi.ac.uk. Both this compound and pyriculol caused similar symptoms on rice leaves semanticscholar.orgmdpi.com. Radicinin, another fungal metabolite with potential for buffelgrass biocontrol, has also shown significant phytotoxicity against C. ciliaris mdpi.comcolab.ws. At a concentration of 2.5 × 10−3 M, both radicinin and this compound exerted significant phytotoxicity against C. ciliaris, while showing reduced effects against native Sonoran Desert species mdpi.com. At a lower concentration (10−3 M), radicinin maintained toxicity against C. ciliaris but showed no phytotoxic effects on native species mdpi.com.
Concentration-Response Dynamics in Bioassays
Studies using organic extracts containing varying concentrations of this compound have shown a strong correlation between the quantity of this compound and the level of phytotoxic activity observed in buffelgrass radicle elongation tests nih.govresearchgate.net. While specific detailed concentration-response curves for purified this compound are not extensively detailed in the provided snippets, the correlation observed with fungal extracts strongly suggests a dose-dependent phytotoxic effect. Bioassays are typically conducted at specific concentrations, such as 2 mg/mL for organic extracts or molar concentrations like 2.5 × 10−3 M and 10−3 M for purified compounds like radicinin and this compound nih.govmdpi.com.
Exploration of Diverse Biological Activities Beyond Phytotoxicity
While initially recognized in the context of plant pathology due to its origin from a phytopathogenic fungus, investigations have revealed additional biological activities associated with this compound. These activities contribute to a more comprehensive understanding of the compound's potential roles and effects in biological systems.
Inhibitory Activity toward Fungal Spore Germination
This compound has demonstrated inhibitory activity against the spore germination of the fungus from which it is isolated, Pyricularia oryzae. nih.govmdpi-res.com This suggests a potential role in the life cycle of the fungus itself, possibly regulating its own proliferation. Studies have quantified this inhibitory effect, providing insights into the concentration-dependent nature of this activity. For instance, this compound showed significant inhibition of spore germination at tested concentrations. mdpi-res.com At a concentration of 125 ppm, this compound inhibited approximately 76% of spore germination, while at 500 ppm, it resulted in 100% inhibition. mdpi-res.com For comparison, Pyriculol, a related compound, showed approximately 34% inhibition at 125 ppm and 100% inhibition at 500 ppm. mdpi-res.com Dihydropyriculol and its epimer did not show inhibition even at 1000 ppm. mdpi-res.com
The following table summarizes the observed inhibitory activity of this compound and related compounds on the spore germination of P. oryzae:
| Compound | Concentration (ppm) | Spore Germination Inhibition (%) |
| This compound | 125 | ~76 |
| This compound | 500 | 100 |
| Pyriculol | 125 | ~34 |
| Pyriculol | 500 | 100 |
| Dihydropyriculol | 1000 | 0 |
| Epidihydropyriculol | 1000 | 0 |
Broader Biological Activity of Salicylaldehyde-Type Polyketides
This compound is classified as a salicylaldehyde-type polyketide, a group of natural products predominantly produced by fungi. nih.gov This class of compounds is known for exhibiting a diverse range of biological activities. Beyond phytotoxicity, which is a common characteristic, salicylaldehyde-type polyketides have been reported to possess cytotoxic, antibacterial, and immunosuppressive properties. nih.gov
Research into various salicylaldehyde-type polyketides has revealed activities such as cytotoxicity against human cancer cell lines and antibacterial effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. Some compounds within this class have also demonstrated nematicidal activity. The biosynthesis of these structurally diverse polyketides involves specific polyketide synthases found in fungi. The exploration of these broader biological activities highlights the potential of salicylaldehyde-type polyketides as a source of compounds with varied pharmacological relevance.
Structure Activity Relationship Sar Studies of Epipyriculol
Influence of Stereochemical Configuration on Biological Potency
The stereochemical configuration of a molecule can profoundly influence its biological activity, as different stereoisomers may interact differently with biological targets. Studies on pyriculol (B1254699) and its related compounds, including epipyriculol, highlight the significance of stereochemistry, particularly concerning the chiral centers within the dihydroxylated alkenyl side chain. The synthesis of different stereoisomers of pyriculol has been undertaken to establish a correlation between their absolute stereochemistry and biological activity. While specific detailed comparative data on all possible stereoisomers of this compound and their precise biological potencies were not extensively available in the search results, the focus on synthesizing specific stereoisomers, such as (-)-epipyriculol with a defined (10S,11S) configuration, underscores the recognition of stereochemistry as a critical factor in determining biological effects. The fact that different stereoisomers were synthesized to explore their activities suggests that the precise spatial arrangement of the hydroxyl groups and the double bonds in the side chain, as well as their relationship to the salicylaldehyde (B1680747) core, plays a significant role in mediating the observed phytotoxicity and other potential activities.
Identification of Key Structural Features Contributing to Activity
Research into this compound and related pyriculols has pointed to several key structural features essential for their biological activity. The core salicylaldehyde moiety, a 2,6-disubstituted benzaldehyde, is a common feature among these phytotoxic polyketides. mdpi-res.com The alkenyl side chain, particularly the presence and configuration of the hydroxyl groups and the double bonds within this chain, is also consistently implicated in the activity.
Comparisons between pyriculol, dihydropyriculol, and this compound, as well as other related analogs, provide insights into the structural requirements. For instance, dihydropyriculol differs from pyriculol by the reduction of the aldehyde group to a primary alcohol. nih.gov Studies comparing the activities of these compounds can reveal the importance of the aldehyde function. Similarly, variations in the side chain, such as the position and stereochemistry of the hydroxyl groups and the geometry of the double bonds, are investigated to understand their impact on biological potency.
Based on studies of related salicylaldehyde-containing polyketides, both the double bonds and the diol system in the side chain, along with the aldehyde group on the phenolic ring, have been shown to be important for phytotoxicity. The presence and specific arrangement of these functional groups within the this compound structure are therefore considered crucial determinants of its biological activity.
Rational Design and Synthesis of Derivatives for Enhanced Efficacy
The understanding gained from SAR studies on this compound and its analogs can inform the rational design and synthesis of derivatives with potentially enhanced efficacy or altered biological profiles. Synthetic efforts towards this compound and related compounds often involve strategies to precisely control the stereochemistry of the side chain, highlighting the importance of this structural element for activity.
While detailed examples of specific this compound derivatives designed solely for enhanced efficacy based on comprehensive SAR data were not prominently featured in the provided search results, the reported syntheses of various pyriculol-related compounds and stereoisomers represent a foundational step in this process. By synthesizing analogs with targeted modifications to the salicylaldehyde core, the alkenyl side chain, or the stereochemical configuration, researchers can systematically probe the SAR. This allows for the identification of structural motifs that contribute positively to the desired biological activity, paving the way for the rational design of novel compounds with improved properties. The development of efficient synthetic routes, including approaches utilizing protected scaffolds and flow chemistry techniques, facilitates the preparation of such derivatives for SAR exploration.
Ultimately, the goal of rational design and synthesis, guided by SAR, is to create compounds with optimized potency, selectivity, and potentially a broader spectrum of activity, building upon the natural bioactivity observed in this compound.
Environmental Dynamics and Degradation Pathways
Analysis of Environmental Stability
The stability of Epipyriculol has been assessed under varying environmental parameters, including temperature and light exposure. Compared to other related fungal metabolites like radicinin (B73259), (10S,11S)-epi-pyriculol has demonstrated higher stability under several tested conditions.
Photochemical Degradation Processes
Photochemical degradation, particularly under sunlight, appears to be a significant factor in the breakdown of this compound in aqueous media. While this compound showed more stability than radicinin under various conditions, sunlight treatment was found to be the most effective condition for its degradation among those tested, including room temperature and UV light exposure (254 nm).
Studies evaluating the stability of this compound in International Organization for Standardization (ISO) 8692:2012 culture medium under different light conditions revealed notable degradation percentages.
| Condition | Degradation Percentage (%) |
| Room Temperature | 49.26 |
| 30 °C | ~59.26 (approx. 10% increase from room temp) |
| UV Light (254 nm) | ~59.26 (approx. 10% increase from room temp) |
| Sunlight Exposure | 49.26–65.32 |
Note: Degradation percentages for room temperature, 30 °C, and UV light are presented after a specific test duration, which is not explicitly stated as a half-life in the source. The sunlight exposure range is also a measured degradation percentage, not a half-life.
Analysis of this compound degradation products under sunlight exposure in aqueous solution suggests that isomerization reactions involving the lateral chain with two double bonds could contribute to the degradation process.
Biotic Transformation and Metabolic Pathways
Information specifically detailing the biotic transformation and metabolic pathways of this compound in environmental contexts is limited in the consulted sources. General principles of microbial degradation of organic compounds in the environment are known, where microorganisms can break down substances through various metabolic processes. However, the specific microbial communities or enzymatic pathways involved in the biodegradation of this compound in soil or aquatic systems are not explicitly described in the provided search results. This compound is a fungal metabolite, and while fungal metabolism is a subject of study, its transformation by environmental microbiota requires further investigation.
Fate and Persistence in Environmental Compartments
The fate and persistence of this compound in the environment are influenced by its stability and interactions within different compartments such as aquatic systems and soil.
Behavior in Aquatic Systems
This compound has been evaluated for its stability in aqueous media. The stability study in ISO 8692:2012 culture medium, which is an aqueous medium, showed that this compound degrades in water at room temperature, with sunlight exposure enhancing the degradation rate. Higher temperatures and UV-light exposure also increased degradability, although to a lesser degree than sunlight exposure. The presence and behavior of organic compounds in aquatic systems are influenced by factors such as degradation (including photolysis and microbial metabolism) and sorption to dissolved or particulate matter. Studies on the ecotoxicology of this compound in aquatic ecosystems using representative organisms revealed relatively low toxicity, supporting further studies for its practical application.
Interactions with Soil Matrices and Soil Microflora
Specific detailed research findings on the interactions of this compound with soil matrices and soil microflora are not extensively provided in the consulted sources. The persistence of compounds in soil is influenced by factors including soil type, organic matter content, clay content, pH, temperature, and the activity of soil microorganisms. Soil microorganisms, including bacteria and fungi, play crucial roles in the decomposition of organic matter and the transformation of chemicals in soil. While this compound is a fungal metabolite, its fate when introduced into the complex soil environment and its interactions with the diverse soil microflora would be subject to these general principles. Further research is needed to specifically characterize the adsorption, mobility, and biodegradation of this compound within different soil types and under varying soil microbial conditions.
Determination of Environmental Half-life
A precise environmental half-life value specifically for this compound across different environmental compartments (water, soil, air) is not explicitly reported in the consulted search results. The available data indicates that this compound shows degradation under various conditions, particularly in aqueous media exposed to sunlight. The concept of half-life is used to estimate the persistence of a substance in the environment, representing the time it takes for half of the initial amount to break down. Based on the degradation percentages observed in stability studies, this compound demonstrates a degree of persistence, being notably more stable than radicinin under certain conditions. However, without specific kinetic studies yielding half-life values for different environmental matrices, a definitive statement on its environmental half-life cannot be made based solely on the provided information.
Research Applications and Future Directions
Potential for Bioherbicide Development in Sustainable Agriculture
The increasing awareness of the negative environmental and ecological impacts of broad-spectrum synthetic herbicides has driven the search for alternative, more target-specific weed control methods. researchgate.netmdpi.com Natural products, such as those produced by phytopathogenic fungi, are being explored as potential candidates for the development of bioherbicides. mdpi.comnih.govresearchgate.net Epipyriculol, identified as a phytotoxic metabolite from fungi isolated from invasive weeds like buffelgrass (Cenchrus ciliaris), has shown promise in this regard. researchgate.netmdpi.comnih.govresearchgate.net Studies have demonstrated its phytotoxicity against buffelgrass, including the inhibition of radicle elongation and induction of necrosis on leaves. nih.govcolab.ws
The development of this compound as a practical bioherbicide requires further investigation into its efficacy, degradation, and ecotoxicological profile. mdpi.com While initial ecotoxicological tests against representative aquatic organisms have revealed relatively low toxicity, more in-depth studies are needed to ensure its environmental compatibility. researchgate.netmdpi.com Compared to other potential bioherbicide candidates like radicinin (B73259), this compound has shown greater stability under various conditions, including sunlight exposure, which is an important factor for formulation development. mdpi.com
Formulation Development for Targeted Application
For this compound to be effectively utilized as a bioherbicide, suitable formulations need to be developed to enhance its bioavailability and solubility, particularly in aqueous media for application. nih.gov Natural cyclodextrins have been suggested as potential encapsulating agents for hydrophobic metabolites like this compound. nih.gov This approach, which involves encapsulating the compound within a hydrophobic cavity while presenting a hydrophilic exterior, can improve water solubility and has been applied in the development of other natural product-based herbicides. nih.gov Such formulation strategies are crucial for targeted application and maximizing the efficacy of this compound in the field.
Strategies for Large-Scale Production and Application
The successful development of this compound as a bioherbicide hinges on the ability to produce it in sufficient quantities for large-scale application. mdpi.comnih.govresearchgate.net Current strategies for obtaining this compound include isolation from fungal fermentations and chemical synthesis. nih.govresearchgate.net Research has focused on selecting high-producing fungal strains and optimizing culture conditions to enhance its mass production through fungal fermentation. nih.gov
Developing rapid and sensitive analytical methods for quantifying this compound in complex mixtures is essential for optimizing production processes and for quality control of bioherbicide formulations. nih.govresearchgate.net High-pressure liquid chromatography (HPLC) methods have been developed for this purpose, allowing for the selection of fungal strains with high this compound production and aiding in the definition of optimal cultural conditions. nih.govresearchgate.net
Advanced Analytical Methodologies for Complex Environmental and Biological Samples
Accurate identification and quantification of this compound in various matrices are crucial for both monitoring its presence in the environment following application and for studying its metabolic fate in biological systems. Advanced analytical methodologies are essential for analyzing complex environmental and biological samples. Techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) have been employed in the analysis and quantification of this compound in fungal culture extracts. mdpi.comnih.gov
For complex environmental and biological samples, more sophisticated methods are often required to overcome matrix effects and achieve the necessary sensitivity and selectivity. While the provided search results specifically mention HPLC and TLC for fungal extracts, the broader field of environmental and biological analysis utilizes techniques like liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) for the identification and quantification of trace compounds in complex matrices such as water, soil, and biological fluids. mdpi.comcdc.govazocleantech.comnih.gov These methods, often coupled with sample preparation techniques like solid-phase extraction (SPE), are vital for accurately assessing the presence and concentration of metabolites and contaminants in challenging samples. mdpi.comcdc.govorganomation.com
Chemoenzymatic and Synthetic Biology Approaches for Novel Compound Generation
The structural features of this compound and its biological activity make it a potential scaffold for the generation of novel compounds with enhanced or altered properties. Chemoenzymatic and synthetic biology approaches offer powerful tools for the synthesis of this compound and the creation of its derivatives.
While a total stereoselective synthesis of this compound has been a subject of research, achieving larger quantities for extensive studies remains a goal. mdpi.comresearchgate.net A synthesis of (-)-epipyriculol has been accomplished in multiple steps from a precursor molecule. cam.ac.uk Chemoenzymatic approaches, which combine chemical and enzymatic steps, can potentially offer more efficient and environmentally friendly routes for synthesizing complex natural products like this compound and its analogs. Synthetic biology approaches, involving the manipulation of biological systems such as fungi, could be employed to optimize the production of this compound or to engineer pathways for the production of novel, related compounds with desired bioherbicidal activity or other properties. The activation of silent gene clusters in fungi through various genetic and environmental manipulations is an active area of research that could be applied to enhance the production of secondary metabolites like this compound. mdpi.comnih.gov
Further Elucidation of this compound's Role in Fungal Pathogenesis and Ecological Interactions
This compound is known as a phytotoxin produced by phytopathogenic fungi, including Pyricularia grisea and Pyricularia oryzae. researchgate.netmdpi.commdpi.comresearchgate.netebi.ac.ukresearchgate.net Understanding its precise role in fungal pathogenesis and the ecological interactions of these fungi is an ongoing area of research. This compound, along with other pyriculol-related compounds, has been detected as a necrosis-inducing factor in infected plant tissues. researchgate.netresearchgate.net
Studies have investigated the correlation between this compound production by different fungal isolates and their phytotoxic activity. nih.govresearchgate.net The presence of the aldehyde group in this compound appears to be an important structural feature for its phytotoxicity. usda.gov Beyond its role in host-pathogen interactions, there is speculation that fungi produce phytotoxins like this compound to compete with other organisms in their ecological niche. usda.gov Further investigation is needed to evaluate the potential antifungal and antibacterial activity of this compound against competitors of Pyricularia grisea and other agricultural and forest pathogens. usda.gov Elucidating the complete ecological and epidemiological factors influencing the production and role of this compound in fungal diseases is crucial for developing effective management strategies. ebrary.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
